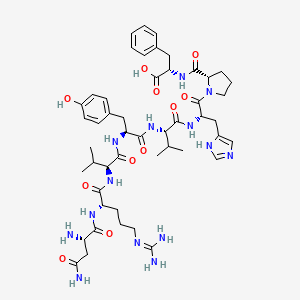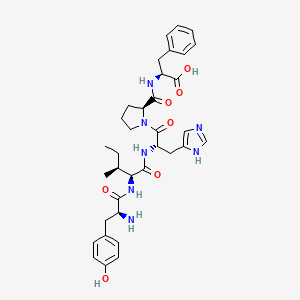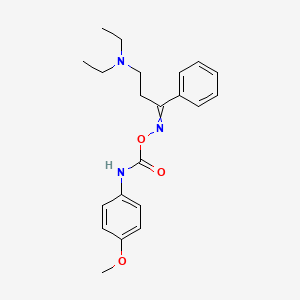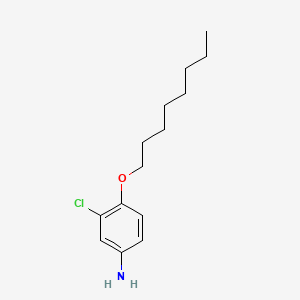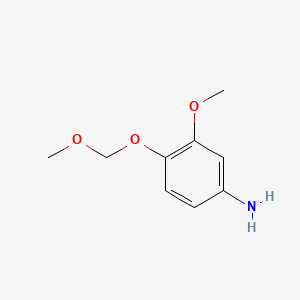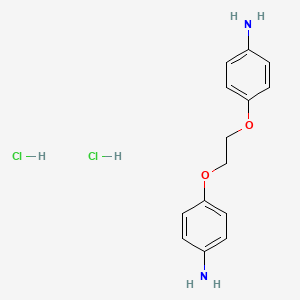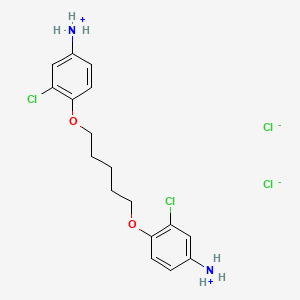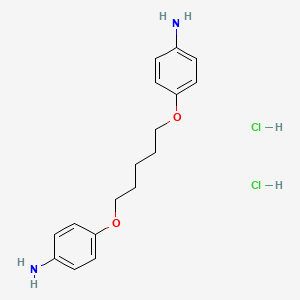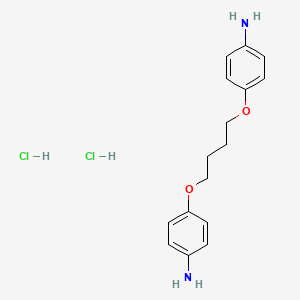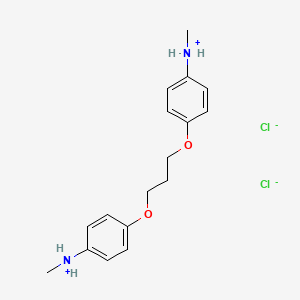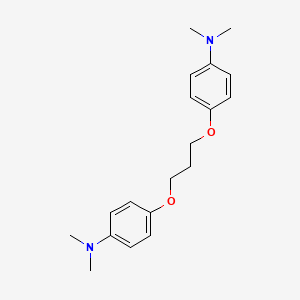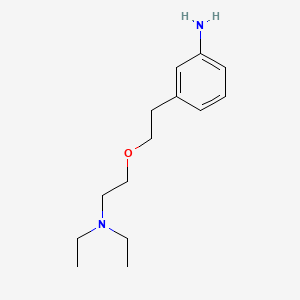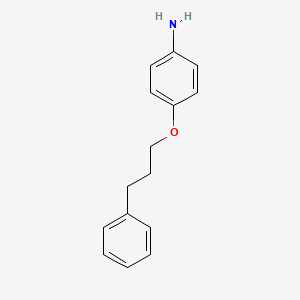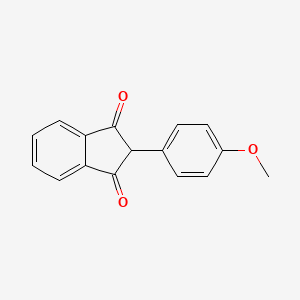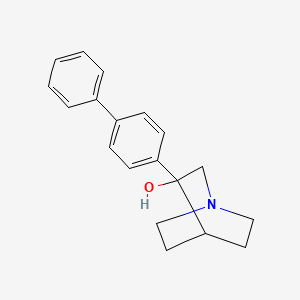
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
描述
BPH-651 is a CrtM inhibitor.
科学研究应用
Squalene Synthase Inhibition
- Application : 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine has been studied as a potent inhibitor of squalene synthase, an enzyme involved in cholesterol biosynthesis. It has been found that variants of quinuclidines with a 3-biaryl substituent, including 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, are effective in inhibiting this enzyme, which is crucial in the pathway for cholesterol synthesis (Brown et al., 1996).
- Significance : The inhibition of squalene synthase is considered a target for developing agents to lower plasma levels of low-density lipoprotein (LDL), indicating potential use in managing cholesterol-related disorders (McTaggart et al., 1996).
Antimalarial Activity
- Application : 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine derivatives have been explored for their antimalarial properties. A study involving the synthesis and activity of certain derivatives showed effectiveness against malaria, especially in resistant strains of parasites (Werbel et al., 1986).
Antimicrobial Properties
- Application : Compounds derived from biphenyl-4-carboxylic acid, related to the structure of 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, have demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating potential use in treating infections (Deep et al., 2014).
Tyrosinase Inhibition
- Application : Biphenyl-based compounds, including derivatives of 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme critical in melanin synthesis. This suggests potential applications in treatments for conditions like hyperpigmentation (Kwong et al., 2017).
Other Applications
- Chemical Synthesis : 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine is also involved in various chemical synthesis processes, such as the production of incapacitating agents and the generation of 1-azabicyclo[3.2.1]octane systems, indicating its role as a valuable intermediate in organic chemistry and medicinal chemistry (Judd et al., 1964); (Puriņš et al., 2020).
属性
CAS 编号 |
149537-49-5 |
|---|---|
产品名称 |
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine |
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC 名称 |
3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |
InChI 键 |
WPCQYFUQHBLGAX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
规范 SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

